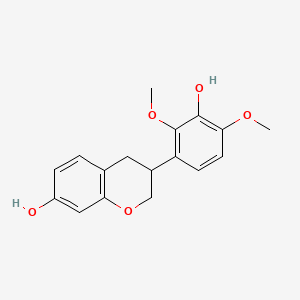

(R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan

Übersicht

Beschreibung

(R)-3', 7-Dihydroxy-2', 4'-dimethoxyisoflavan, also known as (+/-)-mucronulatol, belongs to the class of organic compounds known as 3'-hydroxy, 4'-methoxyisoflavonoids. These are isoflavonoids carrying a methoxy group attached to the C4' atom, as well as a hydroxyl group at the C3'-position of the isoflavonoid backbone (R)-3', 7-Dihydroxy-2', 4'-dimethoxyisoflavan exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-3', 7-dihydroxy-2', 4'-dimethoxyisoflavan is primarily located in the membrane (predicted from logP). Outside of the human body, (R)-3', 7-dihydroxy-2', 4'-dimethoxyisoflavan can be found in green vegetables. This makes (R)-3', 7-dihydroxy-2', 4'-dimethoxyisoflavan a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Hairy Root Cultures and Isoflavonoids Analysis

A study conducted by Zheng et al. (1998) developed an RP-HPLC method for the determination of various isoflavonoids, including (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, in the hairy root cultures of Astragalus membranaceus. This research contributed to understanding the production and quantification of isoflavonoids in plant cultures, which can be significant in botanical and pharmaceutical research (Zheng, Song, Liu, & Hu, 1998).

Optical Activity and Isoflavonoid Series

A study by Verbit and Clark-Lewis (1968) explored the optical activity of various aromatic chromophores, including 7,4′-dimethoxyisoflavan, which is closely related to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan. This research aids in understanding the stereochemical aspects of isoflavonoids, which is crucial for their application in organic and medicinal chemistry (Verbit & Clark‐Lewis, 1968).

Antimicrobial Properties

Isoflavans derived from Astragalus species, including compounds similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, have been studied for their antimicrobial properties. El-Sebakhy et al. (1994) isolated new antimicrobial isoflavans from Astragalus alexandrinus and A. trigonus, contributing to the potential use of these compounds in antimicrobial treatments (El-Sebakhy, Asaad, Abdallah, Toaima, Abdel-Kader, & Stermitz, 1994).

Biosynthesis Studies

Research on the biosynthesis of isoflavans, including compounds similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, provides insights into the metabolic pathways of these compounds in plants. Al-Ani and Dewick (1985) conducted feeding experiments with isoflavones in seedlings, which are crucial for understanding the biosynthetic processes and potential genetic engineering of these compounds (Al-Ani & Dewick, 1985).

Cytotoxic Activity

The cytotoxic activity of isoflavans, including structures similar to (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan, has been explored in various studies. Alvarez et al. (1998) isolated new cytotoxic isoflavans from Eysenhardtia polystachya, contributing to the research in cancer therapy and the potential use of these compounds as anticancer agents (Alvarez, Ríos, Esquivel, Chávez, Delgado, Aguilar, Villarreal, & Navarro, 1998).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNFZNIXYWTZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Mucronulatol | |

CAS RN |

57128-11-7 | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 - 149 °C | |

| Record name | (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(Phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1229539.png)

![1-(1-tert-butyl-5-tetrazolyl)-N-[(4-fluorophenyl)methyl]-N-(2-furanylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1229540.png)

![N-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(phenylmethyl)propanamide](/img/structure/B1229541.png)

![N-ethyl-3-[4-morpholinyl(oxo)methyl]-4-oxo-N-phenyl-1H-quinoline-6-sulfonamide](/img/structure/B1229543.png)

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)

![5-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1229548.png)

![1-[2-(Trifluoromethyl)phenyl]sulfonyl-4-piperidinecarboxylic acid [2-[(4-fluorophenyl)methylamino]-2-oxoethyl] ester](/img/structure/B1229551.png)

![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)